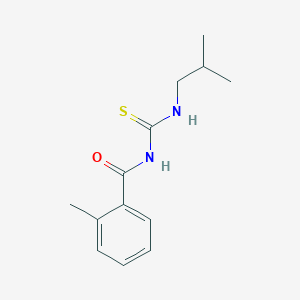
2-methyl-N-(2-methylpropylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-methylpropylcarbamothioyl)benzamide is a compound belonging to the benzamide class, which is known for its diverse applications in various fields such as medicine, biology, and industry. Benzamides are amide derivatives of benzoic acid and have been widely studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropylcarbamothioyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 2-methylpropylamine and thiophosgene. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final product. The reaction conditions generally include:
Solvent: Acetone or dichloromethane
Temperature: Room temperature to reflux
Catalyst: None required
Purification: Recrystallization or column chromatography
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Preparation of 2-methylbenzoic acid: This can be obtained from the oxidation of 2-methyltoluene.
Formation of isothiocyanate intermediate: Reacting 2-methylbenzoic acid with thiophosgene.
Final product synthesis: Reacting the isothiocyanate intermediate with 2-methylpropylamine.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpropylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides and thioureas.
Scientific Research Applications
2-methyl-N-(2-methylpropylcarbamothioyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate receptor function: It can interact with receptors on cell surfaces, altering their function and signaling pathways.
Induce oxidative stress: By generating reactive oxygen species (ROS), it can induce oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(2-methylpropylcarbamothioyl)benzamide: Unique due to its specific substitution pattern and thiourea moiety.
2-methyl-N-(2-methylpropylcarbamoyl)benzamide: Lacks the thiourea moiety, resulting in different chemical properties.
2-methyl-N-(2-methylpropylcarbamothioyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
This compound is unique due to its combination of a benzamide backbone with a thiourea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(2-methylpropylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)8-14-13(17)15-12(16)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILYXXWDISIBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)
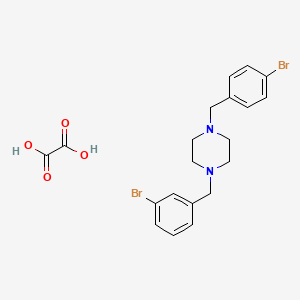
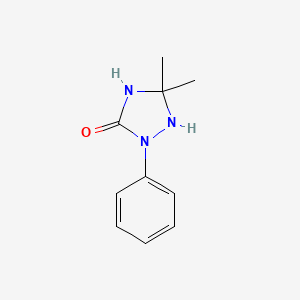
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B4964139.png)
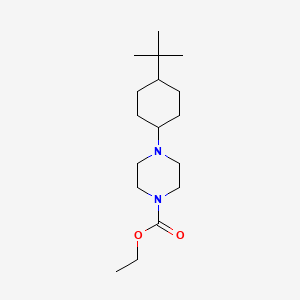
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)
![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)
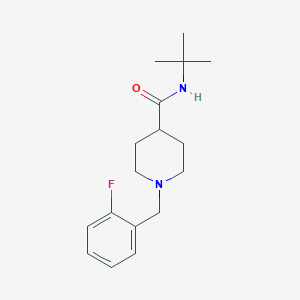
![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)
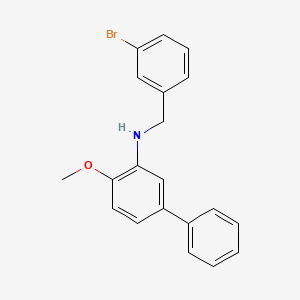
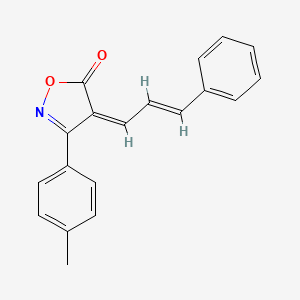
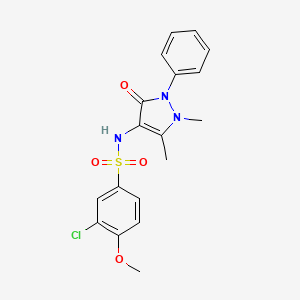
![N-[(4-ethylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4964231.png)
